The study of ansamycins, a class of antibiotics, has led to the exploration of their chemical structure and the role of specific functional groups in their antibacterial activity. Among these, the rifamycins have been a focal point due to their mechanism of action, which involves the inhibition of bacterial DNA-dependent RNA polymerase. The inhibition is facilitated by non-covalent bonds formed by oxygenated groups located at specific carbon atoms within the rifamycin structure. Two studies have investigated the significance of these oxygenated groups, particularly the hydroxyl group at the C(21) position, in the activity of rifamycins12.
The implications of these findings extend to the development of rifamycin derivatives with modified activity profiles. By understanding the role of the C(21) hydroxyl group, researchers can design new ansamycin antibiotics that may overcome resistance or have improved pharmacokinetic properties. The partial activity of 21-epi-rifamycin S suggests that modifications at the C(21) position could lead to antibiotics with a broader spectrum of activity or reduced side effects. Additionally, this knowledge contributes to the broader field of antibiotic drug design, where the manipulation of molecular structures can lead to the discovery of novel therapeutic agents with enhanced efficacy against resistant bacterial strains12.
21-Hydroxyoligomycin A is classified as a macrolide antibiotic. It is structurally related to other oligomycins, which are polyketides known for their potent biological activities, particularly in inhibiting mitochondrial ATP synthase. This action leads to a decrease in ATP production, making these compounds valuable in studying cellular metabolism and energy regulation .
The synthesis of 21-hydroxyoligomycin A has primarily been achieved through biotechnological methods involving the fermentation of Streptomyces species. The isolation process typically involves the cultivation of these bacteria under specific conditions that promote the production of oligomycins.
Key Steps in Synthesis:
The molecular structure of 21-hydroxyoligomycin A features multiple chiral centers, with a total of 19 stereogenic centers confirmed through X-ray crystallography and NMR techniques. The absolute configuration at C-21 and other chiral centers was determined using anomalous dispersion measurements, providing insight into its three-dimensional arrangement .
Structural Details:
21-Hydroxyoligomycin A participates in various chemical reactions typical of macrolides:
These reactions are crucial for understanding how 21-hydroxyoligomycin A interacts with biological systems.
The primary mechanism of action for 21-hydroxyoligomycin A involves inhibition of ATP synthase, an essential enzyme in cellular respiration found in mitochondria. By binding to the enzyme's catalytic site, it prevents the synthesis of adenosine triphosphate (ATP), leading to energy depletion within cells.
This mechanism underlies its potential use as an anticancer agent by inducing apoptosis in rapidly dividing cells.
The physical and chemical properties of 21-hydroxyoligomycin A are critical for its application in research and medicine:
These properties influence its handling and application in laboratory settings.
21-Hydroxyoligomycin A has several significant scientific applications:
21-Hydroxyoligomycin A was first isolated in 2016 from Streptomyces cyaneogriseus subspecies noncyanogenus, a bacterial strain obtained from soil samples [4]. Subsequent research identified three additional oligomycin-producing Streptomyces strains capable of biosynthesizing this compound:
The discovery emerged from a high-content screening initiative evaluating over 500 microbial extracts for inhibitors of oncogenic K-Ras plasma membrane localization. Bioassay-guided fractionation of prioritized Streptomyces cultivations revealed 21-Hydroxyoligomycin A as a principal bioactive constituent. The compound co-occurred with structurally related oligomycins (A–E) and germicidins, indicating a shared biosynthetic pathway within these actinobacterial strains [1]. Production yields remained low in initial isolates, necessitating optimization of fermentation and extraction protocols to obtain sufficient quantities for structural characterization and biological evaluation.
Table 1: Natural Sources of 21-Hydroxyoligomycin A
Producing Microorganism | Geographic Origin | Co-metabolites Identified |
---|---|---|
Streptomyces cyaneogriseus ssp. noncyanogenus | Not specified | Oligomycins A-C |
Streptomyces species AS5339v11 | Hay, New South Wales, Australia | Oligomycins A-C, E; Germicidins A-B |
Streptomyces species AS5351 | Carnarvon, Western Australia | Nemadectins α, γ; 21-Hydroxyoligomycin C |
Streptomyces species AS5958 | Windsor Downs, NSW, Australia | Oligomycin D; Venturicidin A |
21-Hydroxyoligomycin A (molecular formula: C~45~H~74~O~12~; molecular weight: 807.1 g/mol) is a 26-membered macrocyclic lactone fused to a bicyclic spiroketal (1,7-dioxaspiro[5.5]undecanyl) ring system [4] [10]. It features extensive oxygenation, including five hydroxyl groups, three ketone functionalities, and a spiro-linked tetrahydropyran ring. Its defining structural modification is a hydroxyl group at the C-21 position, distinguishing it from the parent compound oligomycin A (C~45~H~74~O~11~; MW 791.1 g/mol) [6] [10].
Key stereochemical features include 17 chiral centers with established absolute configurations at C-1(R), C-6(S), C-7(R), C-8(S), C-10(R), C-11(R), C-12(S), C-14(R), C-15(S), C-16(R), C-22(S), C-25(S), C-28(S), C-29(R), and configurations within the spiroketal moiety [4]. The C-21 hydroxylation increases molecular polarity compared to non-hydroxylated oligomycins, influencing its membrane interaction capabilities and biological activity profile. Spectroscopic confirmation (NMR, HRMS) verified the planar structure and stereochemistry through comparative analysis with oligomycin A and X-ray crystallography data of related analogues [1].
Table 2: Key Structural Features of 21-Hydroxyoligomycin A
Characteristic | Description |
---|---|
IUPAC Name | (1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22S,23R,25S,27R,28S,29R)-22-ethyl-7,11,14,15,23-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione |
Canonical SMILES | CCC1C=CC=CCC(C(C(C(=O)C(C(C(C(=O)C(C(C(C=CC(=O)OC2C(C(CC1O)OC3(C2C)CCC(C(O3)CC(C)O)C)C)C)O)C)C)O)C)(C)O)O)C |
InChI Key | SCVGLVGTMYJVOI-AAYFJTACSA-N |
Critical Functional Groups | C-21 hydroxyl, C-26 tertiary alcohol, α,β-unsaturated carbonyl system |
21-Hydroxyoligomycin A demonstrates multimodal anticancer activities with two particularly significant mechanisms:
K-Ras Plasma Membrane Localization InhibitionAs the most potent identified inhibitor of oncogenic K-Ras localization, 21-Hydroxyoligomycin A disrupts K-Ras G12V plasma membrane association in Madin-Darby canine kidney cells with an IC~50~ of 4.82 ± 0.70 nM (Emax 0.67–0.75) [1] [4]. This activity is significant because mutant K-Ras must localize to the inner plasma membrane leaflet for biological activity. Inhibition prevents downstream signaling through the RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are hyperactivated in 90% of pancreatic, 45% of colorectal, and 35% of non-small cell lung carcinomas [1] [3].
Dual Targeting of Efflux Pumps and Bioenergetics21-Hydroxyoligomycin A inhibits the ABC transporter P-glycoprotein (P-gp), a multidrug resistance efflux pump, with potency comparable to verapamil. At 20 μM, it significantly increases intracellular calcein accumulation, indicating P-gp blockade [1] [4]. Concurrently, it targets mitochondrial F~1~F~O~-ATP synthase by blocking the proton channel (F~O~ subunit), uncoupling oxidative phosphorylation and depleting cellular ATP [6] [10]. This dual action disrupts cancer cell bioenergetics and circumvents a key chemoresistance mechanism.
Table 3: Anticancer Activity Profile of 21-Hydroxyoligomycin A
Activity | Experimental System | Potency | Reference |
---|---|---|---|
K-Ras Mislocalization | MDCK cells (mGFP-K-Ras G12V) | IC~50~ = 4.82 ± 0.70 nM | [1] |
P-gp Inhibition | Flow cytometry (calcein assay) | Significant at 20 μM | [4] |
Cytotoxicity (SW620 cells) | Human colorectal carcinoma | IC~50~ = 14.4 ± 0.6 μM | [4] |
Cytotoxicity (SW620 Ad300) | P-gp-overexpressing resistant line | IC~50~ = 11.8 ± 3.1 μM | [4] |
ATP Synthase Inhibition | Mitochondrial membranes | IC~50~ ≈ 0.1 μM | [10] |
The compound exhibits moderate cytotoxicity against human colorectal carcinoma cells (SW620 IC~50~ = 14.4 ± 0.6 μM; SW620 Ad300 IC~50~ = 11.8 ± 3.1 μM) [4], but its pharmacological significance extends beyond direct cytotoxicity. By simultaneously targeting K-Ras localization and P-gp-mediated drug efflux, it addresses two critical challenges in oncology: undruggable oncoproteins and multidrug resistance. Furthermore, its ATP synthase inhibition preferentially affects cancer cells exhibiting the Warburg effect, where mitochondrial oxidative phosphorylation remains essential despite glycolytic dominance [10]. Research continues to explore synergies with agents targeting DNA replication stress (e.g., caPCNA inhibitors like AOH1996) [7] [9], leveraging complementary mechanisms to overcome therapeutic resistance.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: